

Application Notes and Protocols: In Vivo Imaging with Evans Blue Dye

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Compound of Interest

Compound Name: Direct Blue 53

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Introduction

Evans Blue (EB) dye is a non-toxic, water-soluble azo dye that has been a cornerstone in biomedical research for over a century.^[1] Its utility stems from its high affinity for serum albumin, the most abundant protein in blood plasma.^{[2][3]} When injected into the circulatory system, EB rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).^{[1][3]} Under normal physiological conditions, this EB-albumin complex is confined to the vasculature due to the tight junctions of the endothelial lining.^[2] However, in pathological states characterized by increased vascular permeability, such as inflammation, trauma, or tumor growth, the integrity of this barrier is compromised, allowing the EB-albumin complex to extravasate into the surrounding tissues.^{[1][3]} This principle forms the basis of its widespread use in assessing vascular permeability, blood-brain barrier (BBB) integrity, and tissue injury.

The dye can be visualized macroscopically, lending a blue color to tissues with compromised vasculature. For quantitative analysis, the extravasated dye can be extracted from tissues and measured using spectrophotometry or fluorometry.^{[4][5]} Furthermore, its fluorescent properties allow for microscopic visualization of vascular networks.^{[6][7]}

Key Applications

- **Assessment of Vascular Permeability:** To quantify plasma protein leakage into tissues, often in response to inflammatory stimuli or drug candidates.

- Evaluation of Blood-Brain Barrier (BBB) Integrity: To measure the disruption of the highly selective barrier protecting the central nervous system.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Quantification of Tissue Injury: Particularly in skeletal muscle, where damaged cell membranes allow for dye uptake.[\[11\]](#)

Data Presentation: Quantitative Parameters

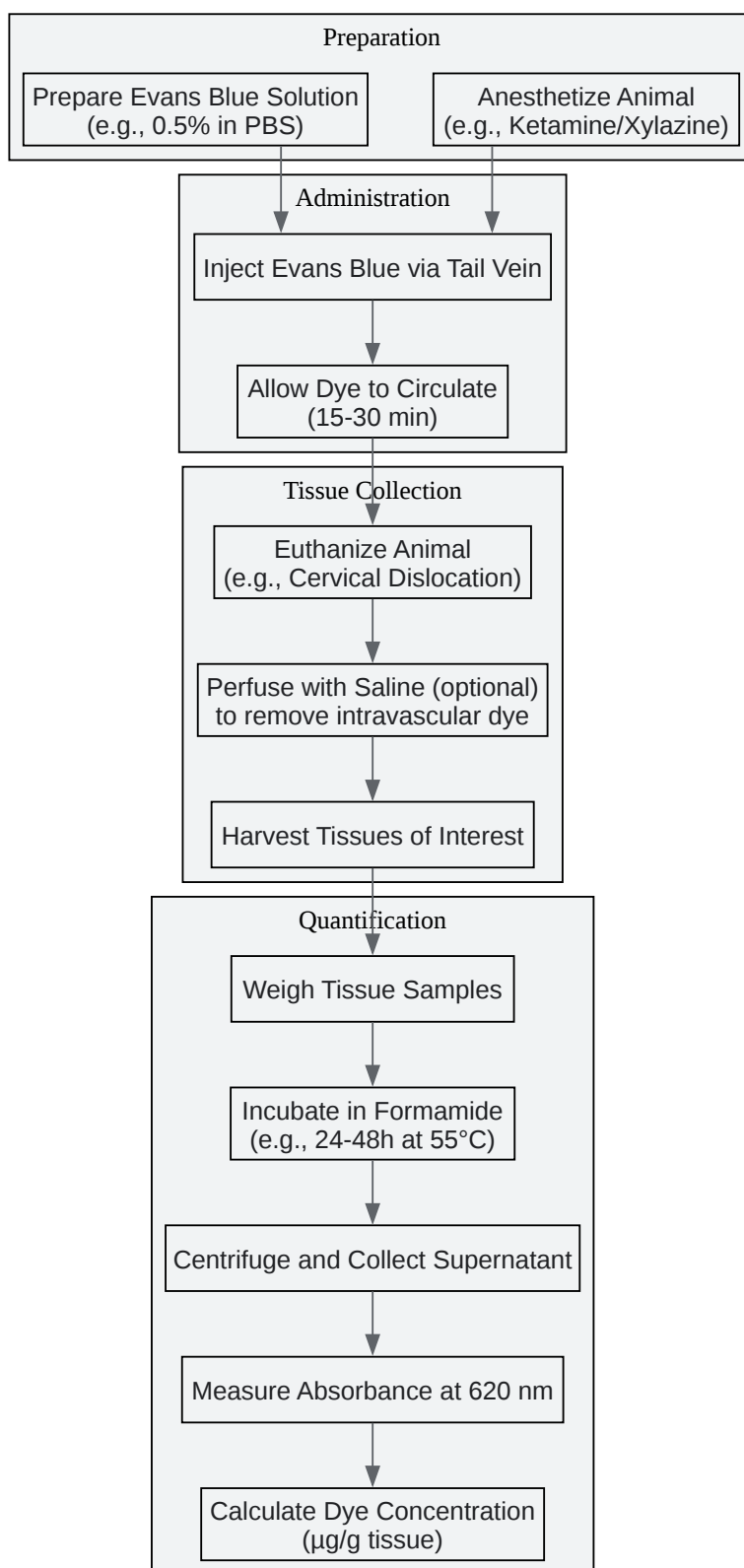
The following tables summarize key quantitative data for the use of Evans Blue dye in in vivo imaging experiments.

Parameter	Value	Species	Application	Reference(s)
Dye Concentration (for injection)	0.5% (w/v) in PBS or saline	Mouse	Vascular Permeability	[2] [12]
1% (w/v) in PBS	Mouse	Muscle Injury	[11]	
2% (w/v) in saline	Mouse	Blood-Brain Barrier Integrity	[13] [14]	
3% (w/v) in saline	Mouse	Vascular Permeability	[15]	
4% (w/v) in saline	Rat	Blood-Brain Barrier Integrity	[16]	[2] [12]
Administration Route & Dosage	Intravenous (tail vein)	Mouse	Vascular Permeability	
100 µL of 0.5% solution	[12]			
50 µl of 1% solution per 10g body weight	Mouse	Muscle Injury	[11]	
2 ml/kg of 2% solution	Mouse	Blood-Brain Barrier Integrity	[13]	[16]
4 ml/kg of 2% solution	Mouse	Vascular Permeability	[14]	
Intraperitoneal	Rat	Blood-Brain Barrier Integrity	[16]	
1.2 ml/kg of 4% solution	[16]			
Circulation Time	15 - 30 minutes	Mouse/Rat	Vascular Permeability	[17]

1 - 2 hours	Rodent	Blood-Brain Barrier Integrity	[5] [8]
3 - 6 hours	Mouse	Muscle Injury	[11]
Spectrophotometry			
Absorbance Maximum	620 nm	General Quantification	[2] [4]
Blank/Solvent	Formamide or 1% SDS	General Quantification	[2] [18]
Fluorometry			
Excitation Wavelength	620 nm	Fluorescence Detection	[19]
Emission Wavelength	680 nm	Fluorescence Detection	[19]

Experimental Workflows and Signaling Pathways

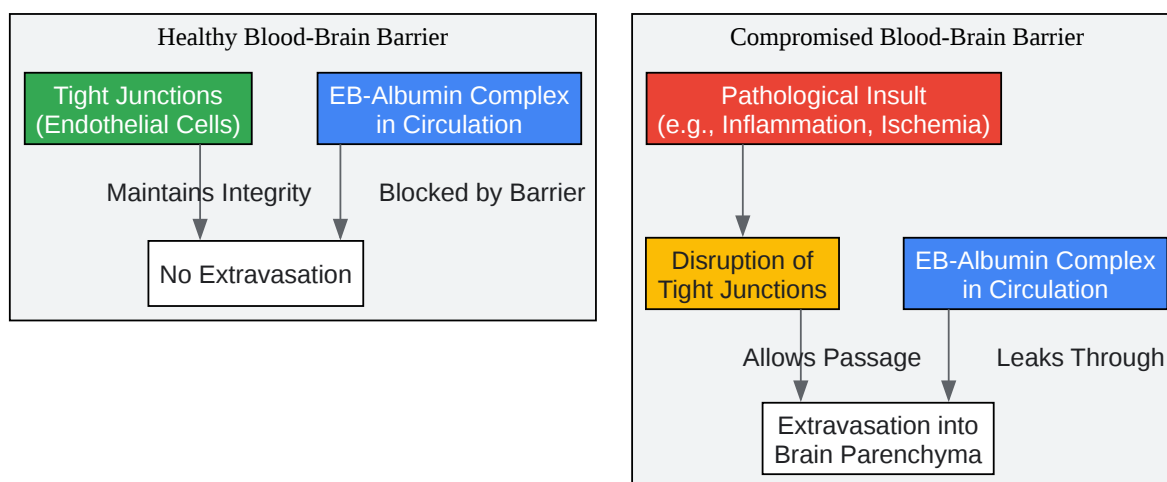
General Workflow for Assessing Vascular Permeability



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Caption: Workflow for vascular permeability assessment.

Blood-Brain Barrier Disruption and Evans Blue Extravasation



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Caption: Blood-Brain Barrier integrity and EB extravasation.

Detailed Experimental Protocols

Protocol 1: Assessment of Vascular Permeability (Miles Assay)

This protocol is adapted from the modified Miles assay to assess local vascular permeability in the skin.

Materials:

- Evans Blue dye powder
- Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

- 0.22 μm syringe filter
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Formamide
- Spectrophotometer or plate reader

Procedure:

- Preparation of Evans Blue Solution:
 - Prepare a 0.5% (w/v) solution of Evans Blue in sterile saline.[\[12\]](#)
 - Vortex thoroughly to dissolve the dye.
 - Filter the solution through a 0.22 μm syringe filter to remove any particulates.[\[12\]](#)
- Animal Preparation and Dye Administration:
 - Anesthetize the mouse using an appropriate anesthetic.
 - To aid with tail vein injection, warm the tail using a heat lamp or by immersing it in warm water (37°C) for a few minutes to dilate the veins.[\[12\]](#)
 - Inject 100 μL of the 0.5% Evans Blue solution into the lateral tail vein.[\[12\]](#)
 - Allow the dye to circulate for 30 minutes.
- Induction of Local Permeability (Optional):
 - If testing specific agents, intradermal injections of the test substance and a vehicle control can be administered into the dorsal skin.
- Tissue Collection and Dye Extraction:
 - Euthanize the animal via cervical dislocation.[\[2\]](#)
 - Excise the skin or other tissues of interest.

- Weigh the tissue samples.
- Place each tissue sample in a microcentrifuge tube with a known volume of formamide (e.g., 500 μ L).[2]
- Incubate the tubes at 55°C for 24-48 hours to extract the Evans Blue dye from the tissue. [2]
- Quantification:
 - Centrifuge the tubes to pellet any tissue debris.[2]
 - Transfer the supernatant to a 96-well plate.
 - Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use pure formamide as a blank.[2][4]
 - Create a standard curve using known concentrations of Evans Blue in formamide to determine the amount of dye in each sample (μ g/g of tissue).[2]

Protocol 2: Evaluation of Blood-Brain Barrier Integrity

This protocol details the procedure for assessing BBB disruption in rodents.[8][9]

Materials:

- Evans Blue dye powder
- Sterile 0.9% saline
- Anesthetic
- Perfusion pump and solutions (saline)
- Trichloroacetic acid (TCA)
- Ethanol
- Fluorometer or spectrophotometer

Procedure:

- Preparation of Evans Blue Solution:
 - Prepare a 2% (w/v) solution of Evans Blue in sterile saline.[\[13\]](#)
- Dye Administration:
 - Anesthetize the rodent.
 - Inject the Evans Blue solution (2 ml/kg) intravenously (e.g., via the tail vein).[\[13\]](#)
 - Allow the dye to circulate for 1 hour.[\[8\]](#)
- Perfusion and Tissue Collection:
 - Re-anesthetize the animal if necessary.
 - Open the thoracic cavity and perform transcardial perfusion with saline until the fluid from the right atrium runs clear. This step is crucial to remove intravascular dye.[\[8\]](#)[\[13\]](#)
 - Decapitate the animal and dissect the brain or specific brain regions of interest.[\[8\]](#)
 - Samples can be stored at -80°C until analysis.[\[8\]](#)
- Dye Extraction:
 - Weigh the brain tissue samples.[\[8\]](#)
 - Homogenize the tissue in PBS. For example, add 0.75 ml of PBS to the sample.[\[13\]](#)
 - Add 100% TCA solution to precipitate proteins (e.g., 0.25 ml).[\[13\]](#)
 - Incubate the samples overnight at 4°C.[\[13\]](#)
 - Centrifuge the samples (e.g., 30 min at 1,000 x g at 4°C) to pellet the precipitated protein.[\[13\]](#)
 - Collect the supernatant containing the extracted Evans Blue.

- Quantification:
 - Spectrophotometry: Measure the absorbance of the supernatant at 620 nm.[\[13\]](#)
 - Fluorometry: For higher sensitivity, measure the fluorescence at an excitation of 620 nm and an emission of 680 nm.[\[8\]](#)[\[19\]](#)
 - Calculate the dye concentration against a standard curve prepared in the same solvent.

Protocol 3: Assessment of Muscle Injury

This protocol is used to identify and quantify muscle fibers with compromised membrane integrity.[\[11\]](#)

Materials:

- Evans Blue dye powder
- Sterile PBS
- 0.2 μ m syringe filter
- Acetone (ice-cold)
- Mounting medium
- Fluorescence microscope

Procedure:

- Preparation and Administration of Evans Blue:
 - Prepare a 1% (w/v) solution of Evans Blue in sterile PBS and filter it through a 0.2 μ m filter.[\[11\]](#)
 - Inject 50 μ l of the solution per 10 g of body weight via the tail vein. Intravenous injection is preferred over intraperitoneal to avoid non-specific staining of abdominal muscles.[\[11\]](#)
 - Allow the dye to circulate for 3-6 hours.[\[11\]](#)

- Tissue Processing:
 - Euthanize the animal and dissect the muscles of interest.
 - Muscles with significant injury will appear blue.
 - Prepare cryosections (e.g., 7 μm) of the muscle tissue.
- Visualization:
 - Incubate the muscle sections in ice-cold acetone at -20°C for 10 minutes.[\[11\]](#)
 - Wash the sections three times for 10 minutes each with PBS.[\[11\]](#)
 - Mount the sections with an appropriate mounting medium.[\[11\]](#)
 - Visualize the sections using a fluorescence microscope. Evans Blue-positive fibers will emit a bright red fluorescence.[\[11\]](#)
- Quantification:
 - Count the number of Evans Blue-positive (red fluorescent) muscle fibers.
 - The results can be expressed as the number of positive fibers per field of view or as a percentage of the total number of fibers.

Limitations and Considerations

- Toxicity: While generally safe at standard doses, high concentrations of Evans Blue (above 200 mg/kg) can be toxic.[\[3\]](#)
- Sensitivity: Spectrophotometric measurement may have lower sensitivity compared to methods using fluorescently labeled tracers.[\[4\]](#) However, sensitivity can be increased by using fluorescence spectroscopy.[\[4\]](#)
- Intravascular Dye: Incomplete perfusion can lead to the overestimation of extravasated dye. Thorough perfusion is critical for accurate quantification of BBB disruption and vascular permeability in most organs.

- Alternative Methods: Other methods for assessing vascular permeability include the use of fluorescently labeled dextrans or proteins, and advanced imaging techniques like PET scanning and MRI, though these can be more expensive and require specialized equipment. [4]

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